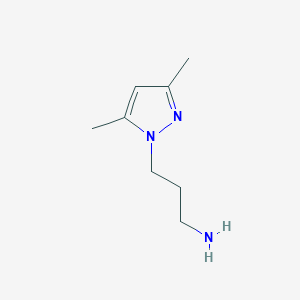
Cyclopropyl-(2-fluoro-benzyl)-amine
Overview
Description
Cyclopropyl-(2-fluoro-benzyl)-amine is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Applications
Amine-containing sorbents, which could be structurally related to Cyclopropyl-(2-fluoro-benzyl)-amine, have been identified as effective for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application is crucial for controlling PFAS in municipal water and wastewater treatment, leveraging electrostatic and hydrophobic interactions for pollutant removal (Ateia et al., 2019).
Organic Synthesis and Catalysis
In the realm of organic synthesis, cyclopropyl groups and related structures have been pivotal. Metalloporphyrin-catalyzed saturated C-H bond functionalization, including amination, highlights the utility of such compounds in creating complex organic molecules with high selectivity and turnover numbers. This process is integral for synthesizing pharmaceuticals and other biologically active molecules (Che et al., 2011).
Analytical Chemistry
In analytical chemistry, the determination of total dissolved free primary amines in seawater exemplifies the application of amine-functionalized compounds for environmental monitoring. This research focuses on optimizing detection methods for primary amines, significant for understanding nitrogen cycles in marine environments (Aminot & Kérouel, 2006).
Advanced Materials
The development of cyclopropanation methods and the exploration of cyclopropane-containing compounds underscore the significance of cyclopropyl structures in creating materials with superior olfactory impacts or enhanced chemical properties. These methodologies are applied in the fragrance industry, illustrating the cross-disciplinary applications of such compounds (Schröder, 2014).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the oxyfunctionalization of CH2 groups activated by adjacent three-membered rings is a critical reaction for developing drug molecules. This review discusses oxidation methods for cyclopropane derivatives, highlighting the versatility of cyclopropyl-containing compounds in synthesizing cyclopropylketones, a key intermediate in many pharmaceuticals (Sedenkova et al., 2018).
Mechanism of Action
Target of Action
The primary target of Cyclopropyl-(2-fluoro-benzyl)-amine is the soluble guanylyl cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cellular growth .
Mode of Action
This compound interacts with its target, sGC, in a nitric oxide (NO)-independent manner . This compound acts as an sGC activator, leading to an increase in the production of cyclic guanosine monophosphate (cGMP), a critical secondary messenger in cells .
Biochemical Pathways
The activation of sGC by this compound affects the NO-cGMP signaling pathway . The increased production of cGMP leads to the activation of protein kinase G (PKG), which then phosphorylates various target proteins, leading to physiological effects such as smooth muscle relaxation .
Result of Action
The activation of sGC by this compound leads to vasodilation, or the relaxation of smooth muscle cells within the blood vessels . This results in an increase in blood flow and a decrease in blood pressure . Additionally, this compound has been shown to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits, potentially providing a protective effect against oxidative stress .
Safety and Hazards
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYPFBRRGVZJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360122 | |
| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625435-02-1 | |
| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
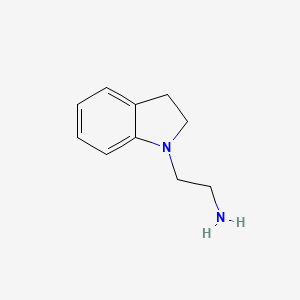
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)


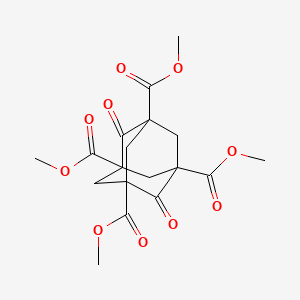


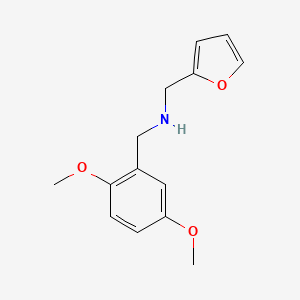
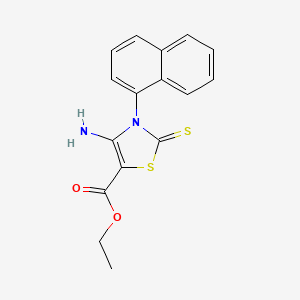
![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)
